molecular formula C16H12BrN3O3 B11324910 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11324910
M. Wt: 374.19 g/mol
InChI Key: PFOLLWNJGHNZBP-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a bromophenyl hydrazine derivative and a carboxylic acid derivative in the presence of a dehydrating agent can yield the oxadiazole ring.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenoxyacetamide moiety.

    Hydrolysis: The amide bond in the phenoxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the oxadiazole ring or the phenoxyacetamide moiety.

    Reduction: Reduced forms of the oxadiazole ring or the phenoxyacetamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and phenoxyacetamide moiety make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15-16(20-23-19-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)

InChI Key

PFOLLWNJGHNZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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